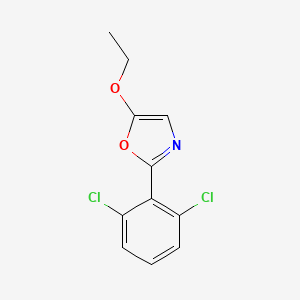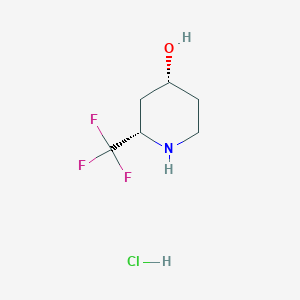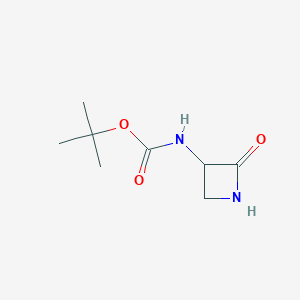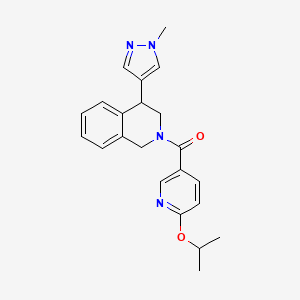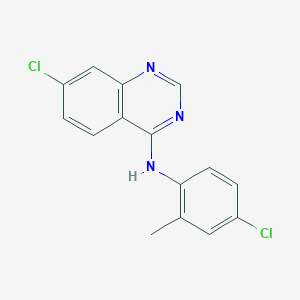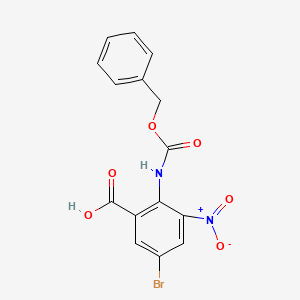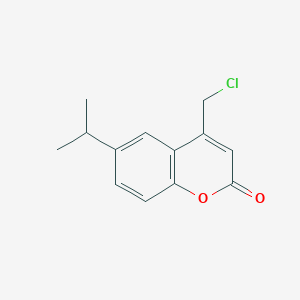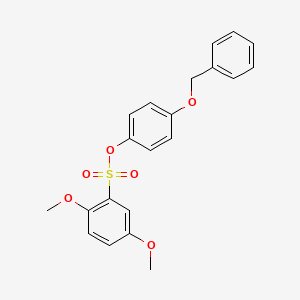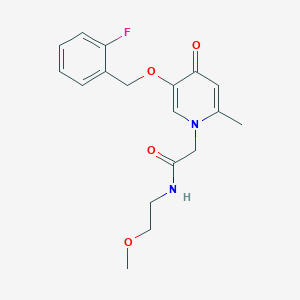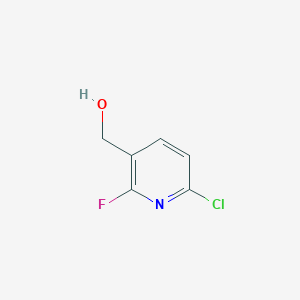![molecular formula C9H15N3O B2355614 rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1909287-44-0](/img/structure/B2355614.png)
rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves multiple steps, starting with the formation of the oxolane ring followed by the attachment of the pyrazole group. The synthesis typically employs reagents such as lithium diisopropylamide (LDA) for deprotonation and a variety of catalysts to ensure the formation of the desired stereochemistry. The choice of solvents and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound might involve continuous flow processes and automation to increase efficiency and consistency. Common industrial reagents and catalysts are scaled up to accommodate larger quantities, with rigorous monitoring of reaction parameters to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the oxolane ring and the pyrazole moiety, leading to the formation of oxides and other oxidized derivatives.
Reduction: : Reduction reactions can occur at various positions within the compound, often resulting in the hydrogenation of the pyrazole ring or the methanamine group.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, where reagents such as halogenating agents or nucleophiles like amines can replace functional groups within the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions can vary, but often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent undesired side reactions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For oxidation, products might include pyrazole oxides. Reduction can yield fully hydrogenated derivatives, and substitution reactions typically result in the replacement of functional groups with new moieties.
Scientific Research Applications: : rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine finds extensive use in scientific research across chemistry, biology, medicine, and industry:
Chemistry: : It serves as a building block for synthesizing more complex molecules and can act as a chiral catalyst in asymmetric synthesis.
Biology: : The compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: : Researchers explore its possible therapeutic effects, focusing on its interactions with biological targets and its pharmacokinetics.
Industry: : Its unique structure makes it valuable in material science for designing novel polymers and advanced materials.
Mechanism of Action: : The compound exerts its effects through several pathways:
Molecular Targets: : It interacts with specific proteins, enzymes, and receptors, often forming stable complexes that can modulate biological functions.
Pathways Involved: : Pathways include inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling mechanisms. This multifaceted interaction profile contributes to its diverse applications.
Comparison with Similar Compounds: : To highlight its uniqueness:
Similar Compounds
(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]ethanamine
(2R,3S)-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-yl]methanamine
Comparison: : Compared to its analogs, this compound stands out due to its specific stereochemistry, which can enhance selectivity and efficacy in biochemical applications. Its unique substitution pattern on the pyrazole ring also differentiates its chemical behavior and interaction profiles from other similar compounds.
How about that? Intrigued by any specific part of the compound's journey?
Eigenschaften
IUPAC Name |
[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9-7(4-10)2-3-13-9/h5-7,9H,2-4,10H2,1H3/t7-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDZDZDSASPHS-IONNQARKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)
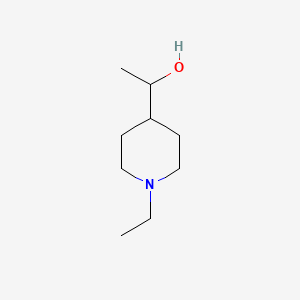
![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)
